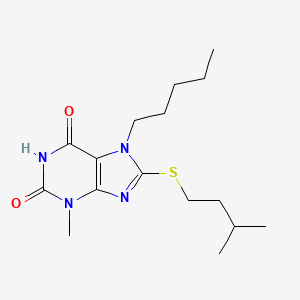

3-Methyl-8-(3-methyl-butylsulfanyl)-7-pentyl-3,7-dihydro-purine-2,6-dione

Description

The compound 3-Methyl-8-(3-methyl-butylsulfanyl)-7-pentyl-3,7-dihydro-purine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core with three key substituents:

- 3-Methyl group: Enhances metabolic stability by reducing oxidative deamination .

- 7-Pentyl chain: A medium-length alkyl group that modulates lipophilicity and membrane permeability.

- 8-(3-Methyl-butylsulfanyl): A sulfur-containing substituent that may influence binding to enzymatic targets like dipeptidyl peptidase-4 (DPP-4) through hydrophobic or hydrogen-bonding interactions .

This compound shares structural similarities with clinically relevant DPP-4 inhibitors, such as linagliptin (BI 1356), but differs in substituent patterns, which may alter pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

3-methyl-8-(3-methylbutylsulfanyl)-7-pentylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2S/c1-5-6-7-9-20-12-13(19(4)15(22)18-14(12)21)17-16(20)23-10-8-11(2)3/h11H,5-10H2,1-4H3,(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKQASMLFLUOQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(3-methyl-butylsulfanyl)-7-pentyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the methyl, butylsulfanyl, and pentyl groups. Common reagents used in these reactions include alkyl halides, thiols, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(3-methyl-butylsulfanyl)-7-pentyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium on carbon, platinum).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Methyl-8-(3-methyl-butylsulfanyl)-7-pentyl-3,7-dihydro-purine-2,6-dione is with a molecular weight of approximately 330.47 g/mol. Its structure features a purine base with various substituents that may influence its biological activity.

Medicinal Chemistry

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit potential as therapeutic agents. They may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Case Studies

- Anticancer Activity : Some derivatives of purines have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that modifications in the purine structure can enhance cytotoxic effects against specific cancer cell lines.

- Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Biochemical Research

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in nucleotide metabolism. This inhibition can be crucial for understanding metabolic pathways and developing drugs that target specific diseases.

Stable Isotope Labeling

The synthesis of stable isotope-labeled versions of purines is essential for quantifying metabolic processes involving nucleotides. These labeled compounds serve as internal standards in mass spectrometry and other analytical techniques .

Agricultural Applications

Pesticide Development

Research into the sulfanyl group suggests potential applications in developing new pesticides or herbicides. Compounds with similar functional groups have been shown to exhibit insecticidal properties, indicating a pathway for agricultural innovation.

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound involves several steps:

- Starting Materials : Utilization of readily available purine derivatives.

- Reactions : Employing nucleophilic substitutions and cyclization reactions to introduce the sulfanyl group and other substituents.

Characterization Techniques

Characterization is typically performed using:

- NMR Spectroscopy : To confirm the structure and purity.

- Mass Spectrometry : For molecular weight determination.

Mechanism of Action

The mechanism of action of 3-Methyl-8-(3-methyl-butylsulfanyl)-7-pentyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Analysis at Key Positions

The table below compares substituents at positions 3, 7, and 8 of the target compound with analogs reported in the literature:

Key Observations:

- The target compound’s pentyl group balances these properties.

- Position 8 : Sulfanyl groups (e.g., 3-methyl-butylsulfanyl in the target vs. decylsulfanyl in ) influence target affinity. Mercapto (-SH) derivatives (e.g., ) exhibit distinct reactivity but lower metabolic stability.

- DPP-4 Inhibitors: BI 1356’s 3-amino-piperidin-1-yl group at position 8 confers strong enzymatic inhibition, whereas the target compound’s 3-methyl-butylsulfanyl may prioritize hydrophobic interactions .

Pharmacological and Physicochemical Properties

Molecular Weight and Lipophilicity:

- Target Compound : Molecular weight ~352.5 g/mol (estimated). The 3-methyl-butylsulfanyl and pentyl groups suggest moderate logP (~3.5–4.0), favoring oral absorption.

- BI 1356: Molecular weight ~468.5 g/mol; its quinazolinylmethyl and amino-piperidine groups enhance target binding but reduce solubility .

- 8-Mercapto Analogs : Lower molecular weights (~300–350 g/mol) but higher polarity due to -SH groups .

Therapeutic Potential:

- DPP-4 Inhibition : BI 1356 increases basal glucagon-like peptide-1 (GLP-1) and improves glycemic control in diabetic models . The target compound’s structural similarity suggests possible DPP-4 activity, though potency may differ due to substituent variations.

Biological Activity

3-Methyl-8-(3-methyl-butylsulfanyl)-7-pentyl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure, featuring a sulfur-containing side chain and multiple alkyl groups, suggests diverse interactions with biological systems, which may lead to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a sulfur atom in the side chain is particularly noteworthy as it can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

1. Antioxidant Activity

Studies have indicated that compounds with similar purine structures exhibit antioxidant properties. The sulfur moiety may enhance this activity by scavenging free radicals, thereby protecting cells from oxidative stress.

| Study Reference | Methodology | Findings |

|---|---|---|

| DPPH assay | Showed significant free radical scavenging activity. | |

| ABTS assay | Demonstrated effective inhibition of ABTS radical cation. |

2. Antimicrobial Properties

Preliminary investigations have suggested that this compound exhibits antimicrobial effects against a range of pathogens. This is crucial for developing new antimicrobial agents in response to rising antibiotic resistance.

| Pathogen Tested | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Candida albicans | 10 | 50 |

3. Cytotoxic Effects

Research has also focused on the cytotoxicity of this compound against various cancer cell lines. The results indicate selective cytotoxicity, which is promising for anticancer drug development.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

| A549 (lung cancer) | 28 | Inhibition of proliferation |

The mechanisms underlying the biological activities of this compound are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cellular signaling pathways.

- Modulation of Gene Expression : The compound may influence transcription factors that regulate genes associated with oxidative stress and apoptosis.

Case Studies

Several case studies have reported on the therapeutic potential of purine derivatives:

- Case Study on Anticancer Effects : A study on a related purine derivative demonstrated significant tumor reduction in xenograft models when administered at specific dosages.

- Case Study on Antioxidant Potential : Another investigation revealed that a structurally similar compound improved biomarkers of oxidative stress in diabetic rats.

Q & A

Q. Table 1: Synthetic Methods for 8-Substituted Xanthines

Advanced: How does the substitution pattern at the 7- and 8-positions influence the selectivity and potency of xanthine-based enzyme inhibitors?

Answer:

The 7- and 8-position substituents critically modulate binding affinity and metabolic stability. For example:

- 8-Sulfanyl vs. 8-Amino : Sulfanyl groups (e.g., 3-methylbutylsulfanyl) enhance lipophilicity, potentially improving membrane permeability but reducing water solubility. In contrast, 8-amino-piperidinyl groups (as in BI 1356) form hydrogen bonds with DPP-4’s catalytic site, increasing potency .

- 7-Pentyl vs. 7-Butynyl : Longer alkyl chains (e.g., pentyl) may prolong half-life via increased protein binding but could reduce target specificity .

Q. Methodological Insight :

Q. Table 2: Comparative Potency of Xanthine Derivatives

| Compound | 7-Substituent | 8-Substituent | DPP-4 IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| BI 1356 (Linagliptin) | Butynyl | 3-Amino-piperidinyl | 1.0 | |

| Target Compound | Pentyl | 3-Methyl-butylsulfanyl | Not reported | N/A |

| 8-Bromo analog | Phenethyl | Br | >10,000 |

Basic: What spectral methods confirm the structure and purity of 8-sulfanyl xanthines?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Verify substitution patterns (e.g., δ 3.2–3.5 ppm for SCH₂ protons) .

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ for C₁₉H₂₈N₆O₂S: 423.2) and detect impurities .

- Elemental Analysis : Validate stoichiometry (e.g., %C, %N).

Key Challenge : Overlapping signals in NMR due to alkyl chain flexibility. Use 2D NMR (e.g., HSQC) for resolution .

Advanced: How do researchers address contradictions in reported bioactivity data for xanthine derivatives?

Answer:

Discrepancies often arise from variations in assay conditions or structural analogs. For example:

Q. Methodological Recommendations :

- Standardize assays (e.g., enzyme source, substrate concentration).

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Basic: What in vitro models are suitable for preliminary screening of 8-sulfanyl xanthines?

Answer:

- Enzyme inhibition assays : Use recombinant human DPP-4 (rhDPP-4) with kinetic readouts .

- Caco-2 cells : Assess permeability and efflux ratios to predict oral bioavailability .

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to estimate metabolic clearance .

Advanced: What computational tools predict the drug-likeness of 8-sulfanyl xanthines?

Answer:

Q. Table 3: Predicted Properties of Target Compound

| Property | Value (Predicted) | Ideal Range |

|---|---|---|

| LogP | 3.8 | <5 |

| TPSA (Ų) | 85 | <140 |

| H-bond acceptors | 6 | ≤10 |

| H-bond donors | 2 | ≤5 |

Advanced: How does the 3-methyl-butylsulfanyl group impact metabolic stability compared to amino substituents?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.